![molecular formula C20H19N3O3 B7457235 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide](/img/structure/B7457235.png)
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide, also known as Compound 21, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been shown to have a unique mechanism of action, which makes it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 involves the activation of the angiotensin II type 2 receptor (AT2R). This receptor is involved in several physiological processes, including blood pressure regulation, cell proliferation, and apoptosis. Activation of the AT2R by N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of tumor cells, reduce the production of inflammatory cytokines, and improve cardiac function. In vivo studies have shown that N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 can reduce tumor growth, decrease blood pressure, and improve renal function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and cardiovascular disease. Another direction is to study its pharmacokinetics and pharmacodynamics to better understand its clinical applications. Additionally, research could focus on developing more potent and selective compounds that target the AT2R.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 involves several steps, including the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with 1-phenylpyrazole-4-carboxylic acid, followed by the addition of acetic anhydride. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation research has shown that N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 can reduce the production of inflammatory cytokines. In cardiovascular disease research, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 has been shown to have vasodilatory effects and improve cardiac function.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(10-15-11-22-23(13-15)16-6-2-1-3-7-16)21-12-17-14-25-18-8-4-5-9-19(18)26-17/h1-9,11,13,17H,10,12,14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSURLUBFQBIEGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)CC3=CN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.